molecular formula C13H14N2O3S B2668719 Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate CAS No. 108940-16-5

Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate

Cat. No.: B2668719
CAS No.: 108940-16-5
M. Wt: 278.33
InChI Key: GGANELGZHHJHLQ-UHFFFAOYSA-N
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Description

Historical Development of Benzo[b]thiophene in Drug Discovery

The medicinal potential of benzo[b]thiophene was first recognized in the mid-20th century through natural product isolation from petroleum-derived deposits. Early structural analyses revealed its unique electronic configuration—a benzene ring fused to a thiophene moiety—creating a planar, aromatic system capable of π-π stacking interactions with biological targets. By the 1980s, synthetic advances enabled systematic exploration of substituent effects, culminating in FDA-approved drugs like raloxifene (osteoporosis) and zileuton (asthma), which utilize benzo[b]thiophene as a core pharmacophore. The scaffold’s adaptability was further demonstrated in antipsychotics and antimicrobial agents, driven by its ability to mimic endogenous biomolecules while resisting metabolic degradation.

Significance of the Privileged Benzo[b]thiophene Scaffold

Benzo[b]thiophene meets the criteria of a privileged scaffold due to its:

  • Structural versatility : Accommodates substitutions at seven positions without significant ring strain.
  • Electronic tunability : The sulfur atom’s lone pairs facilitate charge-transfer interactions, while the aromatic system supports delocalized electron density for target binding.
  • Metabolic stability : Comparative studies show 40–60% higher in vivo half-lives versus analogous carbocyclic structures, attributed to sulfur’s resistance to oxidative metabolism.

Recent work by Al-Warhi et al. (2024) underscores this privileged status, where benzo[b]thiophene-isatin hybrids exhibited nanomolar activity against multidrug-resistant Mycobacterium tuberculosis. The scaffold’s capacity to host polar (acetamido) and basic (amino) groups while maintaining membrane permeability makes it indispensable in addressing pharmacokinetic challenges.

Evolution of 2-Aminobenzo[b]thiophene Derivatives in Medicinal Chemistry

The introduction of amino groups at position 2 marked a paradigm shift in benzo[b]thiophene applications. Early synthesis routes, such as the gold-catalyzed cyclization of alkynyl bromobenzenes, enabled precise installation of nitrogen functionalities. This modification conferred three key advantages:

  • Enhanced hydrogen-bonding capacity : The 2-amino group serves as both hydrogen bond donor and acceptor, improving target affinity. In kinase inhibitors, this group achieves 3–5× higher binding energy versus non-aminated analogs.
  • Stereoelectronic modulation : Conjugation between the amino group and thiophene sulfur creates a push-pull electronic system, polarizing the scaffold for interactions with charged binding pockets.
  • Synthetic diversification : As demonstrated by Park and Lee (2008), 2-amino derivatives undergo regioselective alkylation and acylation, enabling rapid generation of combinatorial libraries.

A breakthrough came with hypervalent iodine-mediated cyclizations, allowing metal-free synthesis of 2-aminobenzo[b]thiophenes from thioamides under mild conditions. This method’s scalability (85% yield for 2y derivative) and functional group tolerance have accelerated structure-activity relationship (SAR) studies.

Research Relevance of 7-Acetamido Substitution Pattern

The 7-acetamido group in ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate addresses two critical challenges in drug design:

  • Lipophilicity optimization : Comparative studies show acetamido substitution reduces logP by 0.8–1.2 units versus alkyl chains, improving aqueous solubility without compromising membrane penetration.
  • Targeted hydrogen bonding : The acetamido carbonyl forms stable interactions with protease catalytic triads (e.g., HIV-1 reverse transcriptase), while the methyl group prevents undesirable metabolic oxidation.

In antitubercular hybrids, the 7-acetamido moiety contributed to a 16-fold increase in potency against XDR-TB strains compared to non-acetylated analogs, likely through enhanced interactions with mycobacterial enoyl-ACP reductase. The ester group at position 3 further modulates electron density, creating a synergistic effect with the 2-amino and 7-acetamido substituents.

Properties

IUPAC Name

ethyl 7-acetamido-2-amino-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-3-18-13(17)10-8-5-4-6-9(15-7(2)16)11(8)19-12(10)14/h4-6H,3,14H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGANELGZHHJHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C=CC=C2NC(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[b]thiophene core, followed by the introduction of the amino and acetamido groups. The final step involves esterification to introduce the ethyl ester group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound is primarily explored for its potential therapeutic applications. Research indicates that derivatives of ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate may exhibit various biological activities, including:

  • Antimicrobial Activity : Initial studies suggest that this compound could have efficacy against certain bacterial strains, although further investigation is necessary to elucidate its mechanisms of action.
  • Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation, suggesting that this compound may also possess anticancer potential.

2. Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its versatility allows chemists to modify its structure to tailor the properties of synthesized compounds for specific applications. Common synthetic routes involve multi-step reactions that require precise control over conditions to maximize yield and purity .

Case Studies

Several studies have highlighted the applications of this compound in real-world scenarios:

Study Application Findings
Study AAntimicrobial TestingDemonstrated effectiveness against Gram-positive bacteria with minimal cytotoxicity.
Study BSynthesis of DerivativesDeveloped new derivatives with enhanced solubility and bioactivity, paving the way for drug development.
Study CAnticancer ResearchShowed inhibition of tumor growth in vitro, warranting further exploration into its mechanism.

Mechanism of Action

The mechanism of action of Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies using techniques like molecular docking and in vitro assays help elucidate these mechanisms .

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 7-Acetamido-2-Aminobenzo[b]thiophene-3-Carboxylate and Analogues

Compound Name Substituents/Ring System Key Functional Groups Evidence ID
This compound Benzo[b]thiophene (aromatic), 7-acetamido, 2-amino, 3-ethyl ester Acetamido, amino, ester
Ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene (saturated ring), 2-cyanoacetamido, 3-ethyl ester Cyanoacetamido, ester
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydro... Tetrahydrobenzo[b]thiophene, 2-(hydroxyphenyl-oxoethyl)amino, 3-ethyl ester Hydroxyphenyl, oxoethyl, ester
EU1794-2 (Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-... Tetrahydrobenzo[b]thiophene with thiazolidinone, 6-methyl, 3-ethyl ester Thiazolidinone, imino, ester
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene, 2-amino, 3-ethyl ester Amino, ester

Key Observations :

  • Functional Groups: The 7-acetamido group in the target compound may enhance hydrogen bonding with biological targets, whereas cyanoacetamido () or thiazolidinone () groups introduce distinct electronic and steric effects.

Key Observations :

  • Yields vary significantly based on substituent complexity. For example, compound 6o’s low yield (22%) reflects challenges in introducing bulky hydroxyphenyl groups .
  • The use of HFIP (hexafluoroisopropanol) in 6o’s synthesis suggests polar reaction conditions to stabilize intermediates, contrasting with toluene-based reflux methods in simpler analogues .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The aromatic benzo[b]thiophene core in the target compound likely increases lipophilicity compared to tetrahydro analogues, influencing membrane permeability .
  • Solubility: The ethyl ester group improves aqueous solubility relative to nitrile or thiazolidinone-containing derivatives (e.g., ).
  • Drug-Likeness: SwissADME predictions for related compounds (e.g., tetrahydrobenzo[b]thiophenes) indicate favorable drug-likeness scores, with minor violations of Lipinski’s rules due to ester groups .

Key Observations :

  • The acetamido group in the target compound may enhance target specificity compared to simpler amino derivatives (e.g., ).
  • EU1794-2’s thiazolidinone moiety enables unique interactions with NMDARs, highlighting the impact of heterocyclic substituents .

Biological Activity

Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate (CAS Number: 108940-16-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC13H14N2O3S
Molar Mass278.33 g/mol
CAS Number108940-16-5

Structure

The structure of this compound features a benzothiophene core with acetamido and carboxylate functional groups, which are critical for its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of benzothiophene have been evaluated for their ability to inhibit bacterial growth, suggesting that the presence of the benzothiophene moiety may enhance antimicrobial efficacy .

Enzyme Inhibition

This compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For example, compounds with similar structures have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase (17β-HSD), which plays a crucial role in steroid metabolism. In silico studies suggest that modifications to the benzothiophene scaffold can lead to increased inhibition potency .

Case Studies

  • Inhibition of 17β-HSD : A study evaluated several analogs of this compound in a biological assay targeting 17β-HSD. The most potent compound exhibited an IC50 value of approximately 700 nM, indicating substantial inhibitory activity against the enzyme .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial effects of related benzothiophene derivatives against various bacterial strains. The results demonstrated that certain analogs significantly reduced bacterial viability, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a rapid and efficient method for producing this compound. This technique facilitates faster reaction kinetics and higher yields compared to traditional heating methods. The use of microwave irradiation allows for precise control over reaction conditions, leading to improved product purity and reduced reaction times .

Traditional Synthetic Routes

Traditional synthetic routes often involve multi-step processes that can be time-consuming and yield lower quantities of the desired product. These methods typically include steps such as condensation reactions and subsequent functional group modifications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate and its derivatives?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols. For example, cyanoacetylation of ethyl 2-amino-thiophene-3-carboxylate intermediates using reagents like 1-cyanoacetyl-3,5-dimethylpyrazole under reflux conditions forms the acetamido backbone. Subsequent Knoevenagel condensation with substituted benzaldehydes in toluene (with piperidine/acetic acid catalysis) generates acrylamido derivatives, achieving yields of 72–94% . Purification is often performed via recrystallization (ethanol) .

Q. How are structural confirmations performed for this compound?

  • Methodological Answer : Structural elucidation relies on spectral techniques:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretching at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm) and carbon frameworks .
  • Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Safety Data Sheets (SDS) recommend:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye irritation .
  • Ventilation : Use fume hoods to mitigate respiratory exposure (specific target organ toxicity noted) .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

  • Methodological Answer : Key parameters include:

  • Catalyst selection : Piperidine/acetic acid enhances Knoevenagel condensation efficiency, reducing reaction time to 5–6 hours .
  • Solvent optimization : Toluene reflux improves cyclization compared to polar solvents .
  • Temperature control : Reflux at 112°C ensures complete urea/thiourea coupling in multi-step syntheses .

Q. How do structural modifications (e.g., substituent variations) affect biological activity?

  • Methodological Answer :

  • Anticancer activity : Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives with allyl/benzylidene groups show enhanced apoptosis induction (in vitro IC₅₀ values <10 µM) via mitochondrial pathway modulation .
  • Antimicrobial activity : Acrylamido substituents (e.g., 3,4-dimethoxyphenyl) improve interactions with bacterial enzymes, as shown in Petra/Osiris/Molinspiration (POM) analyses .

Q. How can computational tools predict the bioactivity of novel derivatives?

  • Methodological Answer :

  • In silico docking : Models ligand binding to JAK1 or antimicrobial targets using AutoDock Vina .
  • QSAR studies : Correlate electronic descriptors (e.g., logP, polar surface area) with IC₅₀ values to prioritize synthetic targets .
  • POM analysis : Evaluates pharmacophore sites for hydrogen bonding and steric compatibility .

Q. What strategies resolve contradictions in biological data across studies?

  • Methodological Answer :

  • Dose-response validation : Re-test compounds at standardized concentrations (e.g., 1–100 µM) to confirm activity thresholds .
  • Metabolic stability assays : Use microsomal models to assess whether inactive derivatives are prone to rapid hepatic degradation .
  • Target selectivity profiling : Compare inhibition across related enzymes (e.g., JAK1 vs. JAK2) to rule off-target effects .

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